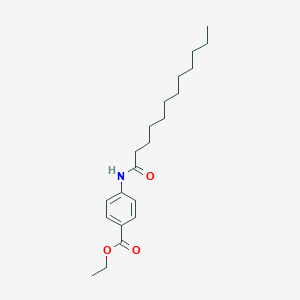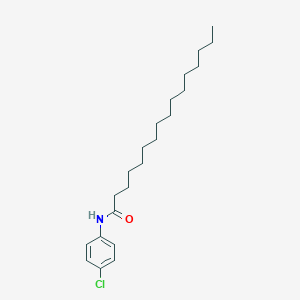
N-(4-chlorophenyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)hexadecanamide, also known as chlorhexadecanamide or CPDA, is a synthetic compound that belongs to the class of fatty acid amides. It is a white crystalline powder that has been used in various scientific research applications due to its unique properties. CPDA has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of CPDA is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects
CPDA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPDA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPDA is its ease of synthesis, which makes it readily available for research purposes. CPDA has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of CPDA is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPDA. One area of research is the development of CPDA-based therapeutics for cancer and inflammation. Another area of research is the elucidation of the mechanism of action of CPDA, which could lead to the development of more effective treatments. Additionally, further studies are needed to determine the optimal dosage and administration of CPDA for therapeutic use.
Conclusion
In conclusion, N-(4-chlorophenyl)hexadecanamide is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. Its ease of synthesis and low toxicity make it a promising compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and to develop more effective treatments based on CPDA.
Synthesemethoden
CPDA can be synthesized through a simple reaction between 4-chloroaniline and hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction yields CPDA as a white crystalline solid with a yield of around 80%.
Wissenschaftliche Forschungsanwendungen
CPDA has been extensively studied for its potential therapeutic applications in various diseases. One of the major research areas is cancer, where CPDA has been shown to inhibit the growth of cancer cells in vitro and in vivo. CPDA has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
CAS-Nummer |
100172-16-5 |
|---|---|
Molekularformel |
C22H36ClNO |
Molekulargewicht |
366 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)hexadecanamide |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)24-21-18-16-20(23)17-19-21/h16-19H,2-15H2,1H3,(H,24,25) |
InChI-Schlüssel |
OVRHPHDYSKENNR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
Piktogramme |
Irritant |
Synonyme |
HexadecanaMide, N-(4-chlorophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



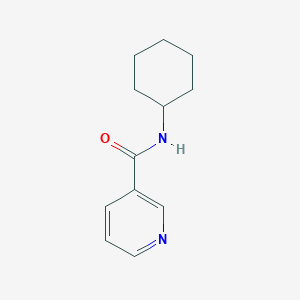
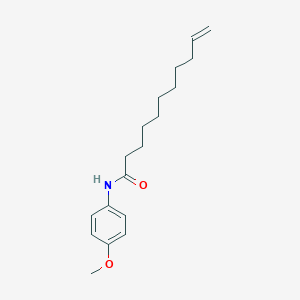
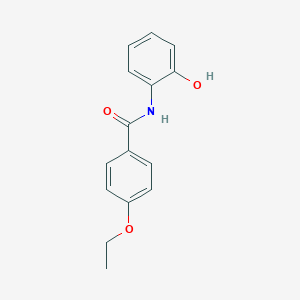
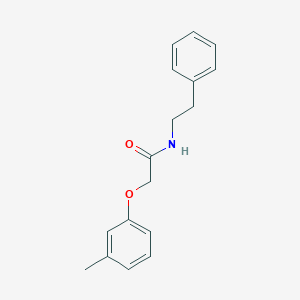
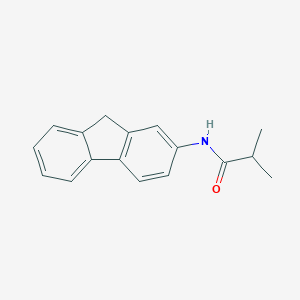
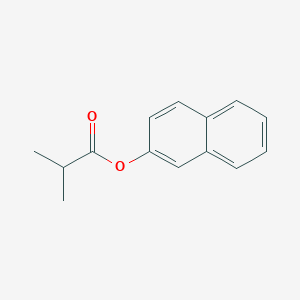
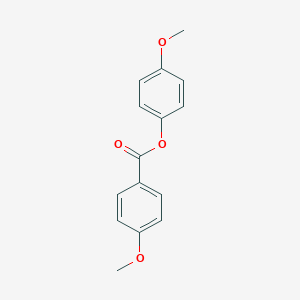
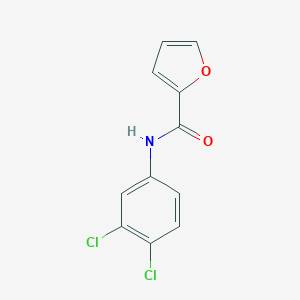
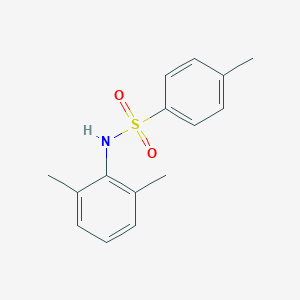
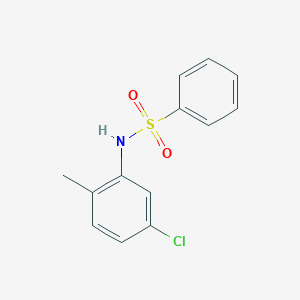
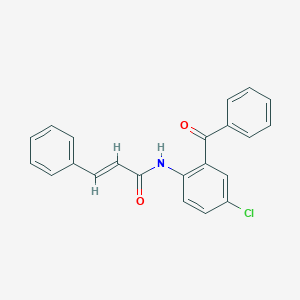
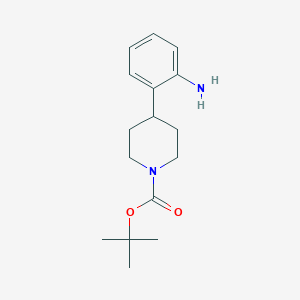
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
